Home > Products > Screening Compounds P4859 > Atrial Natriuretic Factor (1-24) (frog)
Atrial Natriuretic Factor (1-24) (frog) - 118691-43-3

Atrial Natriuretic Factor (1-24) (frog)

Catalog Number: EVT-1171745
CAS Number: 118691-43-3
Molecular Formula: C103H165N37O34S3
Molecular Weight: 2561.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Atrial Natriuretic Factor (1-24) (frog) is classified as a natriuretic peptide, which is a family of hormones that play critical roles in cardiovascular homeostasis. It is produced in the heart and released in response to increased atrial pressure, which may occur due to fluid overload or hypertension. The specific sequence of this peptide is derived from the frog's atrial tissue, distinguishing it from similar peptides found in mammals, such as human Atrial Natriuretic Peptide.

Synthesis Analysis

Methods of Synthesis

The synthesis of Atrial Natriuretic Factor (1-24) (frog) is typically achieved through solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Resin Loading: The first amino acid is covalently attached to a solid resin.
  2. Deprotection and Coupling: Protective groups on the amino acids are removed, allowing for the coupling of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
  3. Cleavage and Purification: Once the peptide chain is fully synthesized, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.

In industrial settings, automated synthesizers are employed to scale up production while maintaining high purity levels. The typical yield for SPPS can vary but is generally optimized to achieve over 90% purity for research applications .

Molecular Structure Analysis

Structure Overview

Atrial Natriuretic Factor (1-24) (frog) consists of 24 amino acids with a specific sequence: H-Ser-Ser-Asp-Cys-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys-Gly-Arg-Arg-Phe-OH. The molecular formula for this peptide is C103H165N37O34S3, with a molecular weight of approximately 2561.87 g/mol .

Structural Features

The peptide contains several notable features:

  • Disulfide Bonds: The presence of cysteine residues allows for the formation of disulfide bonds, which are crucial for maintaining the structural integrity and biological activity of the peptide.
  • Hydrophobic Regions: The sequence includes hydrophobic amino acids, contributing to its interaction with cellular membranes and receptors.
Chemical Reactions Analysis

Types of Reactions

Atrial Natriuretic Factor (1-24) (frog) can undergo various chemical reactions:

  • Oxidation: Cysteine residues can form disulfide bonds under oxidative conditions, which are essential for its activity.
  • Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol.
  • Substitution: Amino acid residues can be substituted to investigate structure-activity relationships.

Common Reagents and Conditions

The following reagents are commonly used:

  • Oxidation Agents: Hydrogen peroxide or iodine under mild conditions.
  • Reducing Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution Techniques: Site-directed mutagenesis or chemical synthesis methods.

The major products formed from these reactions include oxidized or reduced forms of the peptide and analogs with modified amino acid sequences .

Mechanism of Action

Physiological Effects

Atrial Natriuretic Factor (1-24) (frog) functions primarily through:

  • Natriuresis: Promoting sodium excretion in urine.
  • Vasodilation: Relaxing blood vessels to lower blood pressure.
  • Inhibition of Renin-Angiotensin-Aldosterone System: Counteracting mechanisms that typically increase blood volume and pressure.

The mechanism involves binding to specific receptors on target cells, leading to activation of intracellular signaling pathways that mediate these physiological effects .

Physical and Chemical Properties Analysis

Properties Overview

Atrial Natriuretic Factor (1-24) (frog) exhibits several important physical and chemical properties:

  • Appearance: Typically supplied as a lyophilized powder.
  • Solubility: Soluble in water and common organic solvents used in peptide synthesis.
  • Stability: Requires careful storage at low temperatures (-20 °C recommended) to maintain stability over time.

Relevant Data

  • Extinction Coefficient: 120 M^-1cm^-1
  • Theoretical Isoelectric Point: 9.19
    These properties are crucial for its handling in laboratory settings and applications .
Applications

Scientific Applications

Atrial Natriuretic Factor (1-24) (frog) has diverse applications across various fields:

  • Biochemistry Research: Used as a model peptide for studying peptide synthesis, folding, and interactions with ion channels.
  • Cardiovascular Medicine: Investigated for potential therapeutic roles in treating conditions like hypertension and heart failure by modulating fluid balance and vascular tone.
  • Drug Development: Explored for creating peptide-based pharmaceuticals targeting cardiovascular diseases.
Molecular Characterization of Atrial Natriuretic Factor (1-24) in Amphibians

Structural Analysis of Atrial Natriuretic Factor (1-24): Sequence Homology and Post-Translational Modifications

Atrial Natriuretic Factor (1-24) in frogs represents a truncated, biologically active form of the full-length peptide. Structural studies reveal that frog Atrial Natriuretic Factor (1-24) comprises 24 amino acids with a conserved disulfide bridge between cysteine residues at positions 7 and 23, forming a characteristic 17-amino acid ring structure essential for receptor binding and biological activity. This ring structure exhibits remarkable sequence conservation with mammalian Atrial Natriuretic Peptide, particularly within the cysteine-flanked domains, though differences exist in the N- and C-terminal regions [1] [6].

Table 1: Amino Acid Sequence Comparison of Atrial Natriuretic Factor (1-24) Across Species

SpeciesAmino Acid Sequence (1-24)Homology to Frog ANF (%)
Rana catesbeiana (Frog)SLRRSSCFGGRMDRIGAQSGLGCN100%
Homo sapiens (Human)SLRRSSCFGGRMDRIGAQSGLGCN79%
Xenopus tropicalis (Frog)SLRRSSCFGGRIDRIGAQSGLGCN95%

Post-translational modifications are minimal in amphibian Atrial Natriuretic Factor (1-24). Unlike mammalian atrial natriuretic peptide which undergoes O-glycosylation, mass spectrometry analyses indicate frog peptides lack glycosylation modifications. The primary post-translational event is endoproteolytic cleavage of the prohormone at dibasic residues (Arg-Arg) to liberate the mature peptide, a process conserved across vertebrates [1] [7]. The absence of a C-terminal extension beyond residue 24 distinguishes the amphibian form from mammalian atrial natriuretic peptide (28 residues) and may influence receptor affinity and metabolic clearance.

Comparative Genomics: NPPA Gene Structure in Anura vs. Mammalian Lineages

The NPPA gene encoding atrial natriuretic peptide precursors demonstrates distinct evolutionary trajectories in anurans compared to mammals. Genomic analyses reveal that anuran NPPA maintains a conserved three-exon structure:

  • Exon 1: Encodes the 5' UTR and signal peptide
  • Exon 2: Encodes the N-terminal region and the bioactive peptide sequence
  • Exon 3: Encodes the C-terminal region and 3' UTR [6] [9]

Despite structural conservation, anuran genomes exhibit substantially larger sizes (1.1-6.8 Gb) compared to most mammals due to transposable element expansion. The NPPA locus resides within repeat-rich genomic regions, with long interspersed nuclear elements constituting up to 89% of the variation in intergenic regions flanking the gene [4]. This repetitive landscape influences regulatory evolution, though core promoter elements (e.g., GATA, AP-1 sites) remain conserved for stretch-responsive expression.

Notably, anuran NPPA genes lack the alternative splicing patterns observed in mammalian counterparts. While mammals produce distinct atrial natriuretic peptide isoforms through alternative prohormone processing, frogs express a single predominant transcript that yields Atrial Natriuretic Factor (1-24) and Atrial Natriuretic Factor (1-21) via post-translational proteolysis rather than transcriptional regulation. This simplification may reflect evolutionary optimization for aquatic-terrestrial transition physiology [1] [6].

Biosynthesis Pathways: Prohormone Processing and Secretory Granule Dynamics

Frog atrial natriuretic factor biosynthesis initiates with a 126-amino acid preprohormone that undergoes co-translational signal peptide cleavage to yield pro-Atrial Natriuretic Factor. Unlike mammals where corin mediates prohormone conversion, amphibian cardiomyocytes utilize alternative serine proteases for processing. Immunohistochemical studies localize prohormone cleavage to the trans-Golgi network and dense-core secretory granules, with final maturation occurring during granule storage [5] [7].

Secretory granule dynamics exhibit species-specific adaptations in Anura. In Rana species, atrial myocytes contain electron-dense granules (300-500 nm diameter) distributed preferentially perinuclearly. Granule release follows a regulated pathway triggered by atrial distension, with elevated intracellular calcium serving as the primary stimulus for exocytosis. Biochemical analyses reveal that granules contain both Atrial Natriuretic Factor (1-24) and its truncated form Atrial Natriuretic Factor (1-21), the latter constituting approximately 30% of stored peptide [1] [10].

Proteolytic processing efficiency varies along the rostro-caudal atrial axis, with granules in the atrial appendages containing predominantly mature Atrial Natriuretic Factor (1-24), while the atrial body harbors more processing intermediates. This compartmentalization suggests region-specific regulation of secretory function in the amphibian heart, potentially reflecting evolutionary adaptations to volume sensing in species with variable hemodynamic demands [5].

Stability and Degradation: Role of Neutral Endopeptidases in Amphibian Tissues

Atrial Natriuretic Factor (1-24) undergoes rapid degradation in amphibian circulation, with a biphasic clearance profile characterized by an initial half-life of 15-30 seconds followed by a secondary phase of 5 minutes. Microsequencing of degradation products reveals that the primary cleavage occurs between residues Ser¹² and Leu¹³ within the ring structure, irreversibly inactivating the peptide [8]. This hydrolysis is mediated predominantly by membrane-bound neutral endopeptidases (NEP 24.11) concentrated in renal tubules, gills, and vascular endothelia.

Table 2: Degradation Products of Frog Atrial Natriuretic Factor (1-24) In Vivo

Cleavage SiteDegradation ProductTissue OriginBiological Activity
Ser¹²↔Leu¹³ANF(1-12) + ANF(13-24)Kidney, GillsInactive
Arg⁴↔Ser⁵ANF(1-4) + ANF(5-24)PlasmaPartially active
Gly¹⁵↔Ala¹⁶ANF(1-15) + ANF(16-24)LiverInactive
Cys²³↔Asn²⁴ANF(1-23) + AsnVascular endotheliumReduced activity

Renal clearance mechanisms significantly contribute to peptide elimination, with autoradiographic studies showing 65% of intravenously administered radiolabeled Atrial Natriuretic Factor (1-24) accumulating in kidneys within 2 minutes. The renal brush border expresses particularly high neutral endopeptidase activity, generating inactive fragments including Atrial Natriuretic Factor (1-6), Atrial Natriuretic Factor (1-7), and Atrial Natriuretic Factor (1-16) [8].

Design of degradation-resistant analogs has identified position 13 as critical for stability. Substitution of Leu¹³ with aminoisobutyric acid creates an analog that completely resists neutral endopeptidase cleavage at the primary site, extending functional half-life >10-fold without compromising receptor affinity. This structural modification strategy demonstrates how targeted amino acid substitutions can enhance peptide stability while preserving biological activity in physiological contexts [8].

Properties

CAS Number

118691-43-3

Product Name

Atrial Natriuretic Factor (1-24) (frog)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-4-[[2-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,43-bis(hydroxymethyl)-22-methyl-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-4-oxobutanoic acid

Molecular Formula

C103H165N37O34S3

Molecular Weight

2561.8 g/mol

InChI

InChI=1S/C103H165N37O34S3/c1-7-50(3)79-97(171)122-39-72(146)123-52(5)81(155)128-60(27-28-71(105)145)89(163)137-66(45-142)85(159)120-40-74(148)125-61(29-34-175-6)83(157)118-43-76(150)127-69(86(160)121-41-73(147)124-56(23-15-30-114-100(106)107)87(161)129-57(24-16-31-115-101(108)109)88(162)135-65(99(173)174)36-54-21-13-10-14-22-54)48-176-177-49-70(138-93(167)63(37-77(151)152)133-95(169)68(47-144)136-82(156)55(104)44-141)96(170)132-62(35-53-19-11-9-12-20-53)84(158)119-42-75(149)126-67(46-143)94(168)131-59(26-18-33-117-103(112)113)91(165)140-80(51(4)8-2)98(172)134-64(38-78(153)154)92(166)130-58(90(164)139-79)25-17-32-116-102(110)111/h9-14,19-22,50-52,55-70,79-80,141-144H,7-8,15-18,23-49,104H2,1-6H3,(H2,105,145)(H,118,157)(H,119,158)(H,120,159)(H,121,160)(H,122,171)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,155)(H,129,161)(H,130,166)(H,131,168)(H,132,170)(H,133,169)(H,134,172)(H,135,162)(H,136,156)(H,137,163)(H,138,167)(H,139,164)(H,140,165)(H,151,152)(H,153,154)(H,173,174)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)(H4,112,113,117)/t50-,51-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-/m0/s1

InChI Key

PXYOWVXBIHVOKQ-QIGPNBQJSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.